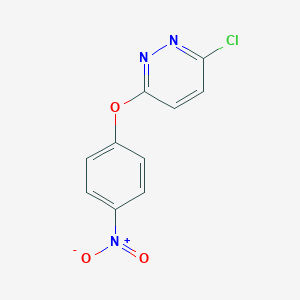

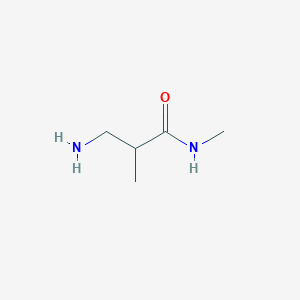

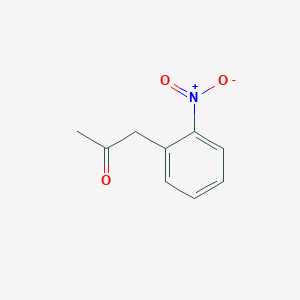

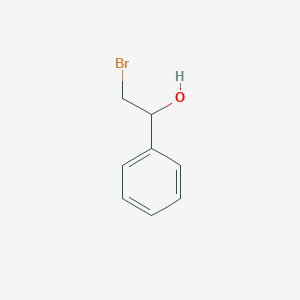

![molecular formula C10H10N2O2S B177485 3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸 CAS No. 58327-76-7](/img/structure/B177485.png)

3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸

描述

3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸是一种杂环化合物,同时包含噻吩和吡啶环体系。

科学研究应用

3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸在科学研究中有多种应用:

化学: 它用作合成各种杂环化合物的砌块。

生物学: 该化合物用于研究酶抑制剂和受体配体。

工业: 该化合物用于合成农用化学品和具有特定电子性质的材料。

生化分析

Biochemical Properties

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds, which are of pharmaceutical interest . The compound’s amino and carboxylic acid groups enable it to participate in nucleophilic and electrophilic reactions, respectively, making it a valuable intermediate in organic synthesis.

Cellular Effects

The effects of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit antimicrobial and antitumor activities, indicating its potential to alter cellular processes significantly

Molecular Mechanism

At the molecular level, 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to form stable complexes with target molecules, thereby modulating their activity. For example, it has been used to synthesize compounds that inhibit enzymes involved in central nervous system diseases . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal dynamics of this compound’s effects.

Dosage Effects in Animal Models

The effects of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumor activity. At higher doses, it may cause toxic or adverse effects . Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective therapeutic applications of this compound.

Transport and Distribution

Within cells and tissues, 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

准备方法

合成路线和反应条件

3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸的合成通常涉及适当前体的环化反应。一种常见的方法是将 4,6-二甲基-2-硫代-1,2-二氢吡啶-3-腈与氯乙酸乙酯在碱 (如碳酸钾或乙醇钠) 的存在下反应。 该反应通过 Thorpe-Ziegler 环化生成所需产物 .

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化反应条件可以提高产物的产率和纯度。此外,采用绿色化学原理 (如使用环境友好的溶剂和催化剂) 可以使该工艺更加可持续。

化学反应分析

反应类型

3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的亚砜或砜。

还原: 还原反应可以将硝基转化为氨基。

取代: 氨基可以参与亲核取代反应。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 可以使用诸如氢化铝锂或在催化剂存在下的氢气之类的还原剂。

取代: 卤代烷烃或酰氯之类的试剂可用于取代反应。

形成的主要产物

氧化: 亚砜和砜。

还原: 氨基衍生物。

取代: 烷基化或酰化产物。

作用机制

3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸的作用机制涉及它与特定分子靶标的相互作用。例如,在药物化学中,它可能作为某些酶或受体的抑制剂,从而调节生物学途径。确切的机制可能会因特定应用和靶标而异。

相似化合物的比较

类似化合物

3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-甲酰胺: 结构类似,但羧酸基团被酰胺基团取代.

(3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-基)(2,4-二氯苯基)甲酮: 在芳香环上含有额外的取代基.

独特性

3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-羧酸的独特性在于其官能团和环体系的独特组合,赋予其独特的化学反应性和多种应用的潜力。

属性

IUPAC Name |

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14/h3H,11H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDJIMYHPMEMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350235 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58327-76-7 | |

| Record name | 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533S47APHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid in the synthesis of disperse dyes?

A1: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid serves as a key intermediate in the synthesis of a series of azo dyes. [] It reacts with various aryl diazonium compounds, resulting in the replacement of the carboxylic acid group and formation of 3-amino-2-arylazo-4,6-dimethylthieno[2,3-b]pyridines. These resulting compounds exhibit color properties and are used as disperse dyes for polyester fabrics. []

Q2: Are there any details about the material compatibility of the synthesized dyes with polyester fibers?

A2: The research highlights that the synthesized 3-amino-2-arylazo-4,6-dimethylthieno[2,3-b]pyridines demonstrate "excellent pick-up" on polyester fibers. [] This suggests good material compatibility and adhesion of the dyes to the polyester substrate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。